Duloxetine succinamide

Vue d'ensemble

Description

“Duloxetine succinamide” is an impurity of Duloxetine hydrochloride . Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor antidepressant (SSNRI) that affects chemicals in the brain that may be unbalanced in people with depression . It is used to treat major depressive disorder in adults, general anxiety disorder in adults and children who are at least 7 years old, and also used in adults to treat nerve pain caused by diabetes (diabetic neuropathy), or chronic muscle or joint pain .

Synthesis Analysis

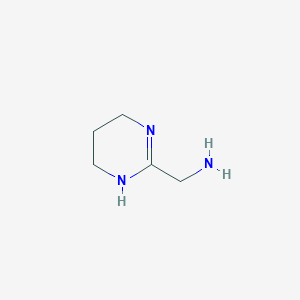

Duloxetine was originally prepared by a four-step sequence starting from the readily available 2-acetylthiophene. This underwent Mannich aminomethylation, followed by reduction of the carbonyl group .

Molecular Structure Analysis

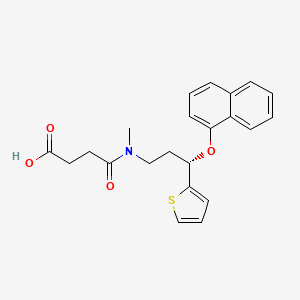

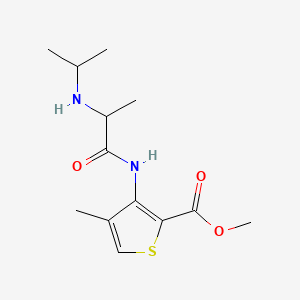

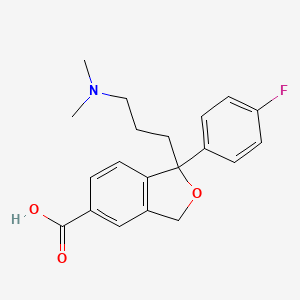

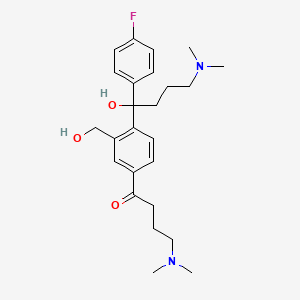

The molecular formula of this compound is C22H23NO4S, and its molecular weight is 397.49 . The crystal structure of duloxetine hydrochloride in its racemic form shows significant differences in the molecular conformation and packing in its extended structure compared to the previously reported (S)-enantiomer crystal structure .

Chemical Reactions Analysis

Duloxetine hydrochloride has been found to react with polymer degradation products or residual free acids present in the enteric polymers hydroxypropyl methylcellulose acetate succinate (HPMCAS) and hydroxypropyl methylcellulose phthalate (HPMCP) in dosage formulations to form succinamide and phthalamide impurities, respectively .

Physical and Chemical Properties Analysis

This compound is an off-white solid with a melting point of 70-74°C. Its density is predicted to be 1.269±0.06 g/cm3 .

Applications De Recherche Scientifique

Depression and Anxiety Disorders : Duloxetine is effective in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) (Pollack et al., 2008).

Painful Diabetic Neuropathy : Duloxetine is approved for treating painful diabetic neuropathy. It's a selective serotonin norepinephrine reuptake inhibitor (SNRI) and has shown efficacy in controlled clinical trials for this condition (Smith & Nicholson, 2007).

Fibromyalgia : It has been effective in treating symptoms associated with fibromyalgia, especially in women. It is considered a safe treatment option for this condition (Arnold, 2007).

Stress Urinary Incontinence : Duloxetine has shown efficacy in the treatment of stress urinary incontinence. It significantly reduces incontinence episode frequency (Norton et al., 2002).

Treatment of Neuropathic and Chronic Pain : Duloxetine is also used in the management of neuropathic pain associated with diabetic peripheral neuropathy and for chronic pain conditions including fibromyalgia (Lunn et al., 2014).

Drug Interactions and Pharmacokinetics : Studies have investigated the pharmacokinetics of duloxetine and its interactions with other drugs. For instance, it is both an inhibitor and a substrate of cytochrome P4502D6, which can impact its interactions with other medications (Skinner et al., 2003).

Impact on Emotion Recognition : There is some evidence that duloxetine may affect the recognition of emotional expressions, particularly sadness, in healthy individuals (Bamford et al., 2015).

Potential in Cancer Treatment : Duloxetine has been studied for its potential use in enhancing TRAIL-mediated apoptosis in lung cancer cells, suggesting a possible application in oncology (Zinnah & Park, 2019).

Mécanisme D'action

Target of Action

Duloxetine, the parent compound of Duloxetine succinamide, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors . The primary targets of Duloxetine are therefore the serotonin and norepinephrine transporters.

Mode of Action

Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced serotonergic and noradrenergic neurotransmission, which is thought to be the basis for its therapeutic effects .

Biochemical Pathways

The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The major metabolites found in plasma were glucuronide conjugates of 4-hydroxy duloxetine, 6-hydroxy-5-methoxy duloxetine, 4, 6-dihydroxy duloxetine, and a sulfate conjugate of 5-hydroxy-6-methoxy duloxetine .

Pharmacokinetics

Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . Duloxetine is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP1A2 .

Result of Action

At the molecular level, Duloxetine’s action results in increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission . At the cellular level, Duloxetine has been shown to induce neural cell death through effects on CYP and promote neurite outgrowth by regulating CYP, Bdnf protein, and the intracellular lipid peroxidation level .

Action Environment

The action of Duloxetine can be influenced by various environmental factors. For instance, smoking is associated with a 30% decrease in Duloxetine concentration . Furthermore, the activity of the CYP enzymes that metabolize Duloxetine can be influenced by other drugs, potentially leading to drug-drug interactions .

Orientations Futures

Duloxetine is a potent in vitro and in vivo inhibitor of serotonin and norepinephrine uptake in nerve terminals of mammalian brains and/or serotonin uptake in human platelets ex vivo . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .

Propriétés

IUPAC Name |

4-[methyl-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c1-23(21(24)11-12-22(25)26)14-13-19(20-10-5-15-28-20)27-18-9-4-7-16-6-2-3-8-17(16)18/h2-10,15,19H,11-14H2,1H3,(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLVEKJDKWHFDD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199191-66-7 | |

| Record name | Duloxetine succinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{methyl[(3S)-3-(naphthalen-1-yloxy)-3-thiophen-2-ylpropyl]amino}-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DULOXETINE SUCCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAQ1HAT4RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of developing a stability-indicating analytical method for drugs like Duloxetine Hydrochloride, and how could this be relevant to studying Duloxetine Succinamide?

A1: Developing a stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products like Duloxetine Hydrochloride. This type of method can accurately quantify the active pharmaceutical ingredient (API) even in the presence of degradation products or impurities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)